Kartocid

Description

Significance and Research Rationale for Kartocid Studies

The principal significance of this compound in a research context stems from its biological activities. Its application as an antiseptic, particularly against Gram-positive bacteria such as Streptococci and Staphylococci, has driven research into its mechanism of action and antibacterial spectrum. wikipedia.org The compound's ability to induce second-trimester abortion has also made it a subject of numerous clinical studies, comparing its efficacy and safety with other methods. nih.govacademicjournals.orgtandfonline.com

The rationale for ongoing this compound studies is multifaceted. In the field of infectious diseases, the rise of antibiotic-resistant bacteria necessitates the investigation of alternative antimicrobial agents. Understanding the mechanisms by which this compound exerts its bactericidal effects could lead to the development of new therapeutic strategies. In obstetrics, research continues to seek the safest and most effective methods for second-trimester pregnancy termination, and studies involving this compound contribute to this body of knowledge. nih.gov

Historical Overview of this compound-Related Academic Research

The academic investigation of this compound is rooted in the broader exploration of acridine derivatives in the early 20th century. Ethacridine lactate was first synthesized during this period of discovery for acridine-based antimicrobial agents and gained prominence in medical and surgical applications around the mid-1900s. guidechem.com Early research focused on its efficacy as a topical antiseptic for wound care.

Subsequent research in the latter half of the 20th century expanded to explore its use as an abortifacient. nih.gov Clinical trials and comparative studies were conducted to evaluate its success rate, induction-to-abortion interval, and safety profile in comparison to other available methods. nih.govacademicjournals.orgtandfonline.com More recent academic interest has shifted towards understanding its molecular mechanisms of action and exploring novel delivery systems to enhance its therapeutic potential. nih.govhw.ac.uk The synthesis of ethacridine lactate typically involves the reaction of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid with phosphorus oxychloride, followed by reduction and salt formation with lactic acid. google.comchemicalbook.comchemicalbook.com

Current Research Gaps and Emerging Frontiers in this compound Science

Despite a history of clinical use and academic study, several research gaps remain in the scientific understanding of this compound. While its primary mechanism of action is believed to be DNA intercalation, the precise molecular interactions and downstream effects are not fully elucidated. nih.gov Furthermore, its limited efficacy against Gram-negative bacteria presents a significant area for further investigation. wikipedia.org Research into overcoming this limitation, potentially through chemical modification or combination therapies, is an important frontier.

An emerging and significant area of research is the development of this compound nanoformulations. nih.govhw.ac.uk These advanced delivery systems aim to improve the targeted delivery of the compound, potentially increasing its efficacy at the site of infection or action while minimizing systemic exposure. Research in this area is exploring the use of carriers like graphene oxide to enhance the antibacterial properties of ethacridine lactate. nih.govhw.ac.uknih.gov Future research may also focus on elucidating the full spectrum of its biological activities and exploring potential new therapeutic applications beyond its traditional uses.

Detailed Research Findings

Clinical Efficacy in Second Trimester Abortion

Multiple clinical studies have evaluated the efficacy of ethacridine lactate for the termination of second-trimester pregnancies. The data from these studies provide insights into success rates and the duration of the induction-to-abortion interval.

| Study Parameter | Study 1 nih.gov | Study 2 academicjournals.org | Study 3 tandfonline.com | Study 4 nih.gov |

| Success Rate | 98.3% | 93.33% | 76.2% (at 24h) | 92.8% |

| Mean Induction-to-Abortion Interval (hours) | 10.9 ± 2.6 | 32.28 ± 9.94 | Not Specified | 20.1 |

| Gestation Period (weeks) | 13-20 | 13-20 | 13-20 | 18-20 |

This table presents a summary of findings from various clinical trials. Methodologies and co-administered drugs may vary between studies.

Antibacterial Spectrum

The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | Type | MIC₉₀ (µg/mL) nih.govhw.ac.uk |

| Salmonella enterica | Gram-negative | 9.7 |

| Bacillus cereus | Gram-positive | 6.2 |

MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested strains. Data is from a study investigating ethacridine lactate and its nanoformulations.

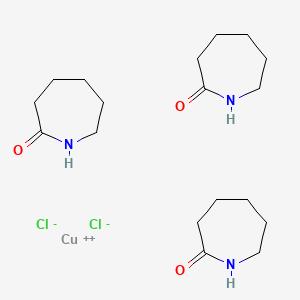

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;azepan-2-one;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11NO.2ClH.Cu/c3*8-6-4-2-1-3-5-7-6;;;/h3*1-5H2,(H,7,8);2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDUAFIYUHUET-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Cl-].[Cl-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33Cl2CuN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13978-70-6 | |

| Record name | Kartocid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013978706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Derivatization Studies of Kartocid

Analytical Verification and Purity Assessment of Synthesized Kartocid and its DerivativesNo information could be found on the analytical techniques (such as NMR, mass spectrometry, or chromatography) used to confirm the structure and assess the purity of this compound or any of its potential derivatives.

Due to the lack of available data, the creation of data tables and a detailed discussion of research findings as requested is not feasible.

Mechanistic Investigations of Kartocid Action

Comparative Mechanistic Analysis of Kartocid with Chemically Related CompoundsA comparative study between this compound and other compounds with similar chemical structures would be detailed in this final section. This analysis would help to elucidate which structural features of this compound are responsible for its unique biological activities.

Without any available data on "this compound," the generation of a scientifically accurate and informative article as per the requested outline is not feasible. Further research and publication of findings on this compound are required before such an analysis can be conducted.

It has not been possible to identify a chemical compound named "this compound" in scientific literature or chemical databases based on the provided term. This suggests that "this compound" may be a trade name, a discontinued product, or a term not in common scientific use.

To fulfill the request for an article on the "Environmental Dynamics and Fate of this compound," it is essential to first identify the active chemical ingredient. Without the specific chemical name or CAS number, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

Therefore, further information is required to identify the compound before proceeding with the generation of the article.

Environmental Dynamics and Fate of Kartocid

Abiotic Transformation Processes of Kartocid

Hydrolytic Stability and Degradation Kinetics of this compound

Limited direct data exists for the hydrolytic stability of the this compound complex. However, the stability of its components, copper complexes and caprolactam, provides insight into its likely behavior in aquatic environments.

Copper(II) complexes can undergo hydrolysis, with the rate and extent of the reaction being highly dependent on the pH of the solution and the nature of the ligands mdpi.comnih.gov. In general, the hydrolysis of copper complexes can be catalyzed by either acids or bases. The kinetics of these reactions can vary significantly, with some complexes hydrolyzing rapidly while others are more stable mdpi.comnih.gov. The coordination of ligands to the copper ion can significantly protect the molecule from hydrolytic degradation mdpi.com.

Caprolactam itself is known to hydrolyze to aminocaproic acid wikipedia.org. This reaction is a key step in its biodegradation pathway researchgate.net. The hydrolysis of caprolactam follows predominantly a third-order kinetic mechanism, where the generation of carboxyl groups reduces the activation energy of the reaction researchgate.net. While the hydrolysis of other aliphatic acid amides is generally a slow process, the specific kinetics for caprolactam can be influenced by environmental conditions epa.gov.

Table 1: General Hydrolytic Behavior of this compound Components

| Component | Hydrolytic Behavior | Influencing Factors |

|---|---|---|

| Copper Complexes | Variable stability, can undergo hydrolysis. | pH, ligand type, temperature mdpi.comnih.govmdpi.com. |

| Caprolactam | Hydrolyzes to aminocaproic acid. | pH, temperature, presence of catalysts wikipedia.orgresearchgate.net. |

Photolytic Degradation Mechanisms of this compound in Aqueous and Surface Systems

Copper-based compounds can act as photocatalysts, promoting the degradation of organic compounds in the presence of light islandscholar.caresearchgate.netnih.gov. The process involves the generation of electron-hole pairs upon light absorption, which then produce reactive oxygen species that can degrade organic molecules researchgate.netnih.gov. The efficiency of this process is dependent on the specific copper compound and the wavelength of light islandscholar.ca.

Caprolactam is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 21 hours nih.gov. In aqueous systems, its susceptibility to direct photolysis would depend on its ability to absorb light in the environmentally relevant spectrum. The quantum yield, a measure of the efficiency of a photochemical process, is a critical parameter for modeling photodegradation rates rsc.orgrsc.orgreddit.com. While specific quantum yield data for caprolactam is not available, this parameter is crucial for accurately predicting its photochemical fate rsc.org.

Table 2: General Photolytic Behavior of this compound Components

| Component | Photolytic Behavior | Key Parameters |

|---|---|---|

| Copper Complexes | Can act as photocatalysts, promoting degradation of organic matter islandscholar.caresearchgate.netnih.gov. | Light wavelength, presence of other substances. |

| Caprolactam | Degraded by hydroxyl radicals in the atmosphere. Susceptibility to direct photolysis in water is unknown nih.gov. | Light intensity, presence of photosensitizers. |

Environmental Transport and Distribution of this compound

The transport and distribution of this compound in the environment will be dictated by the individual properties of copper and caprolactam, particularly their interaction with soil and sediment, their potential to move through the soil profile, and their tendency to enter the atmosphere.

Adsorption and Desorption Characteristics of this compound in Soil and Sediments

The adsorption and desorption of this compound will be a function of the interaction of both copper and caprolactam with soil and sediment particles.

Copper is known to bind strongly to soil and sediment components, particularly organic matter, clay minerals, and metal oxides mdpi.comepa.gov. This strong adsorption limits its mobility in the environment mdpi.com. The strength of this binding is influenced by soil pH, organic carbon content, and cation exchange capacity nih.gov. The organic carbon-water partition coefficient (Koc), a measure of the tendency of a chemical to bind to organic carbon in soil, is a key parameter in assessing its mobility chemsafetypro.comecetoc.orgecetoc.org. While a specific Koc for copper is not applicable as it is a metal, its strong adsorption is well-documented mdpi.comepa.gov. Desorption of copper is often limited, indicating that its binding to soil can be largely irreversible nih.gov.

Caprolactam, being highly soluble in water and having a low estimated octanol-water partition coefficient (log Kow of -0.1), is expected to have low adsorption to soil and sediment nih.gov. An estimated soil adsorption coefficient (Koc) of 57 suggests that caprolactam will have high mobility in soil nih.gov. This low adsorption means it is less likely to be retained in the topsoil and has a higher potential to move into the soil solution.

Table 3: Adsorption Characteristics of this compound Components

| Component | Adsorption Behavior | Key Parameters |

|---|---|---|

| Copper | Strongly adsorbs to soil organic matter and clay minerals mdpi.comepa.gov. | Soil pH, organic matter content, clay content nih.gov. |

| Caprolactam | Low adsorption to soil, high mobility nih.gov. | Estimated Koc: 57 nih.gov. |

Leaching Potential of this compound in Terrestrial Systems

The potential for this compound to leach through the soil profile and contaminate groundwater is a function of the mobility of its components.

Due to its strong adsorption to soil particles, copper generally has a low leaching potential waterquality.gov.aunih.gov. However, the presence of dissolved organic matter can form soluble complexes with copper, increasing its mobility and potential for leaching waterquality.gov.au. Lysimeter studies, which simulate field conditions, are used to assess the leaching of substances through the soil researchgate.netresearchgate.netadmin.chkjssf.org. Studies have shown that copper leaching is influenced by the amount of water passing through the soil and soil properties nih.govepa.gov.

Conversely, the high water solubility and low soil adsorption of caprolactam indicate a high potential for leaching nih.gov. It is expected to readily move with soil water and potentially reach groundwater nih.gov.

Table 4: Leaching Potential of this compound Components

| Component | Leaching Potential | Influencing Factors |

|---|---|---|

| Copper | Generally low due to strong adsorption waterquality.gov.au. | Dissolved organic matter, water flow, soil type waterquality.gov.aunih.gov. |

| Caprolactam | High, due to high water solubility and low adsorption nih.gov. | Soil type, rainfall/irrigation intensity. |

Volatilization of this compound from Environmental Compartments

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is described by its Henry's Law constant wikipedia.orgiupac.orgcopernicus.orgcopernicus.orgnoaa.gov.

Copper compounds are generally non-volatile from soil and water surfaces due to their low vapor pressure acs.org. Therefore, the copper component of this compound is not expected to contribute to atmospheric contamination through volatilization.

Caprolactam has an estimated Henry's Law constant of 5.4 x 10⁻¹¹ atm-m³/mole, which indicates that it is essentially non-volatile from water and moist soil surfaces nih.gov. Based on its vapor pressure, it is also not expected to volatilize from dry soil surfaces nih.gov.

Analytical Methodologies for Kartocid Quantification and Characterization

Chromatographic Techniques for Separation and Quantification of Kartocid

Chromatography encompasses a range of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound analysis, various chromatographic methods are employed depending on the compound's properties and the matrix being analyzed.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC), also referred to as Liquid Chromatography (LC), is a widely used technique for separating, identifying, and quantifying components in liquid samples. shimadzu.comthermofisher.com It is particularly well-suited for the analysis of semi- and non-volatile compounds, including this compound. thermofisher.com The separation in HPLC is achieved by pumping a liquid mobile phase through a column packed with a stationary phase. shimadzu.comthermofisher.com Compounds in the sample interact differently with the stationary phase, leading to varying retention times and thus separation. shimadzu.comthermofisher.com

HPLC is frequently applied for the separation and quantification of this compound. chromatographyshop.com The technique allows for the determination of both the presence and the amount of this compound in a sample. shimadzu.com For qualitative analysis, the retention time of a sample component is compared to that of a standard. jasco-global.com Quantitative analysis is typically performed using calibration curves based on external or internal standards. jasco-global.com The effectiveness of HPLC for this compound analysis can be significantly enhanced by coupling it with sensitive and selective detectors, such as mass spectrometers. chromatographyshop.comjasco-global.comnih.gov

Gas Chromatography (GC) for Volatile and Semi-Volatile this compound Compounds

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. shimadzu.deteledynelabs.com It is applicable to gas, liquid, and solid samples containing volatile or semi-volatile components. shimadzu.de In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. shimadzu.deteledynelabs.com Separation occurs based on the differential partitioning of compounds between the gas phase and the stationary phase, influenced by properties such as boiling point, polarity, and molecular size. teledynelabs.com

GC is utilized for the separation, identification, and quantification of volatile and semi-volatile this compound compounds. chromatographyshop.comshimadzu.deteledynelabs.combioregistry.iowikipedia.orgthermofisher.cominnovatechlabs.com The separated components are detected as they exit the column, producing a chromatogram where peaks correspond to individual compounds. shimadzu.deinnovatechlabs.com The retention time on the chromatogram helps in identifying the compound, while the peak area or height is proportional to its concentration, enabling quantification. innovatechlabs.com GC can be coupled with various detectors, including mass spectrometers (GC-MS) or photoionization detectors (GC-PID), to enhance identification and sensitivity. bioregistry.iowikipedia.orgthermofisher.comysi.comeag.comtechnologynetworks.com

Ion Chromatography for Specific this compound Components

Ion Chromatography (IC), a branch of HPLC, is specifically designed for the separation and quantification of ionic species. aurigaresearch.com It relies on the principle of ion-exchange, where charged analytes in the sample are separated based on their affinity for charged sites on an ion-exchange stationary phase. aurigaresearch.comfrc.ae The mobile phase is typically an electrolyte solution that elutes the ions from the column. frc.ae

Given the chemical description of this compound, which includes ionic components such as copper and chloride nih.gov, Ion Chromatography could potentially be applied for the analysis of specific ionic forms or breakdown products of this compound if they exist as stable ions in solution. IC is a sensitive technique capable of detecting ions at low concentrations, making it valuable for monitoring ionic impurities or specific ionic components derived from this compound in various matrices, particularly aqueous samples. chromatographyshop.comaurigaresearch.comfrc.aeenvironmentalexpress.com Anion-exchange or cation-exchange columns are used depending on the charge of the target analytes. frc.ae Conductivity detection is commonly employed in IC to measure the separated ions. frc.aeenvironmentalexpress.com

Capillary Chromatography with Photoionization Detection (PID)

Capillary chromatography, often performed using capillary columns in Gas Chromatography systems, offers high separation efficiency and is suitable for complex mixtures of volatile compounds. When coupled with a Photoionization Detector (PID), this technique becomes particularly useful for analyzing volatile compounds that can be ionized by UV light. ysi.com

Capillary Chromatography with PID has been noted for the analysis of volatile this compound compounds. bioregistry.io PID selectively responds to compounds with ionization potentials lower than the energy of the UV lamp used, such as aromatic and unsaturated hydrocarbons. ysi.com This selectivity, combined with the high resolution of capillary columns, allows for the specific detection and quantification of volatile components of this compound or its volatile degradation products within complex matrices. bioregistry.ioysi.com

Spectroscopic Techniques for Identification and Structural Elucidation of this compound

Spectroscopic techniques provide information about the interaction of a compound with electromagnetic radiation, offering valuable insights into its identity and structure. When coupled with chromatographic separation, these techniques become powerful tools for analyzing complex samples containing this compound.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS/MS) for this compound Metabolites and Degradation Products

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgsilantes.com Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of selected ions, which provides structural information. silantes.comcreative-proteomics.com

Coupling chromatographic techniques with MS, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), or their tandem versions (LC-MS/MS and GC-MS/MS), creates powerful hyphenated techniques for the analysis of this compound, its metabolites, and degradation products. chromatographyshop.comnih.govwikipedia.orgthermofisher.comeag.comtechnologynetworks.comwikipedia.orgsilantes.comcreative-proteomics.comnih.govmdpi.commeasurlabs.comeag.comresearchgate.netresearchgate.nettechnologynetworks.com

LC-MS/MS is particularly effective for the analysis of polar and thermally labile compounds, which may include certain this compound metabolites or degradation products. wikipedia.orgsilantes.comtechnologynetworks.com It combines the separation power of LC with the high sensitivity and selectivity of tandem MS, allowing for the detection and identification of target analytes in complex matrices. creative-proteomics.commeasurlabs.comeag.com The fragmentation patterns obtained from MS/MS provide crucial structural information, aiding in the identification of unknown metabolites and degradation products. silantes.comcreative-proteomics.commeasurlabs.com Studies have utilized LC-MS/MS for detecting this compound in biological matrices like plasma and urine, as well as for analyzing its metabolites. nih.gov LC-MS/MS is also employed for quantitative analysis, often using techniques like Multiple Reaction Monitoring (MRM) for high accuracy and resistance to interference. creative-proteomics.com

GC-MS/MS is suitable for the analysis of volatile and semi-volatile compounds, including potentially volatile degradation products of this compound. wikipedia.orgthermofisher.comsilantes.com Similar to LC-MS/MS, it combines chromatographic separation with the structural elucidation capabilities of tandem MS. wikipedia.orgeag.comtechnologynetworks.com GC-MS/MS is well-suited for identifying unknown volatile components based on their mass fragmentation patterns. eag.com Both GC-MS and GC-MS/MS are widely used for identifying and quantifying trace level and unknown compounds in various matrices. thermofisher.comeag.com

The application of MS and tandem MS techniques is essential for the comprehensive characterization of this compound's metabolic and degradation pathways. By analyzing the fragmentation patterns of parent compounds, metabolites, and degradation products, researchers can propose and confirm their structures. creative-proteomics.comnih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a powerful technique employed to identify the functional groups present within the this compound molecule. This method is based on the principle that molecular bonds vibrate at specific frequencies when exposed to infrared radiation. When the frequency of the incident IR radiation matches the vibrational frequency of a bond within this compound, energy is absorbed, resulting in a characteristic absorption band in the IR spectrum. By analyzing the positions, intensities, and shapes of these absorption bands, researchers can identify the presence of various functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), alkyl (C-H), and aromatic rings, among others, within the this compound structure. The IR spectrum thus serves as a unique molecular fingerprint for this compound, aiding in its identification and verification of its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for the detection and quantification of this compound, particularly if it contains chromophores – functional groups that absorb UV or visible light. This technique measures the absorption or transmission of light through a sample of this compound in solution over the UV-Vis spectral range. The amount of light absorbed at specific wavelengths is proportional to the concentration of this compound in the solution, as described by the Beer-Lambert Law. This relationship allows for the quantitative determination of this compound concentration in various samples after establishing a calibration curve using standards of known concentrations. UV-Vis spectroscopy can also provide information about the electronic transitions within the this compound molecule, which can be indicative of conjugated systems or aromatic moieties.

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques play a crucial role in visualizing the distribution, localization, and interactions of this compound within complex systems, particularly in biological contexts. These methods offer high spatial resolution and can provide dynamic information about the behavior of this compound. The Cell Sciences Imaging Shared Resource (CSI-SR), for instance, provides access to a range of advanced imaging systems used for studying molecular and structural organization in cells, tissues, and biomaterials, with "this compound" being among the project terms associated with their work nih.gov.

Light Microscopy Applications (Confocal, Deconvolution, Two-Photon, Lattice Light Sheet, Super-Resolution) for this compound Distribution in Biological Systems

Various advanced light microscopy techniques are employed to study the distribution of this compound in biological systems. Confocal microscopy provides optical sectioning, allowing for the visualization of this compound's localization within specific planes of a cell or tissue, reducing background fluorescence. Deconvolution microscopy computationally removes out-of-focus light from widefield microscopy images, improving clarity and resolution of this compound distribution. Two-photon microscopy uses longer wavelengths of light for excitation, enabling deeper penetration into tissues with less scattering and reduced phototoxicity, suitable for imaging this compound in thicker biological samples. Lattice light sheet microscopy offers fast, low-phototoxicity imaging of live samples, ideal for observing the dynamic distribution of this compound over time in biological processes. Super-resolution microscopy techniques, such as SIM, gSTED, and PALM/STORM, overcome the diffraction limit of conventional light microscopy, providing spatial resolution below 200 nm. These techniques can reveal the precise localization of this compound at the sub-cellular level and its association with specific organelles or molecular structures, provided this compound is fluorescent or can be appropriately labeled nih.gov.

Electron Microscopy (TEM, SEM) for Ultra-Structural Analysis in this compound Studies

Electron microscopy techniques, specifically Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used for ultra-structural analysis in studies involving this compound. TEM provides high-resolution images of the internal structure of samples. In this compound research, TEM could be used to visualize the morphology of this compound particles if it exists in a solid or aggregated form, or to examine the effects of this compound treatment on the ultrastructure of cells or tissues. SEM provides detailed images of the surface topography of a sample. This technique can be applied to study the surface characteristics of this compound particles or to observe how this compound interacts with biological surfaces or materials. Both TEM and SEM offer significantly higher resolution compared to light microscopy, enabling the investigation of this compound at the nanometer scale nih.gov.

Molecular and Multiplexed Imaging Strategies for this compound Interactions

Investigating the interactions of this compound at a molecular level can be facilitated by advanced imaging technologies. Resources such as the Cell Sciences Imaging Shared Resource (CSI-SR) provide state-of-the-art imaging capabilities suitable for studying the molecular and structural organization of cells, tissue, and bio-engineered materials. nih.gov These facilities offer high-resolution imaging systems, including confocal, deconvolution, two-photon, lattice light sheet, and super-resolution fluorescent light microscopy, as well as electron microscopy for biological TEM and SEM imaging. nih.gov The availability of such technologies, including molecular imaging and multiplexed imaging, suggests potential avenues for visualizing this compound's localization and interaction patterns within biological or material matrices. nih.gov Advanced software resources for 3D and 4D interactive volume imaging and deconvolution are also integral to the analysis of complex imaging data, which could be applied to studies involving this compound. nih.gov

Method Validation and Performance Characteristics for this compound Analysis

Specific detailed research findings regarding the comprehensive method validation and performance characteristics for the quantification and analysis of this compound were not extensively available in the provided search results. Aspects such as the sensitivity, detection limits, reproducibility, accuracy, precision, and the impact of sample preparation and matrix effects are crucial for establishing reliable analytical methods.

Sensitivity and Detection Limits in this compound Quantification

Detailed data on the specific sensitivity and detection limits achieved in the quantification of this compound using various analytical techniques were not found within the scope of the provided information. Establishing these parameters is fundamental for determining the lowest concentration of this compound that can be reliably detected and quantified by a given method.

Reproducibility, Accuracy, and Precision in this compound Analytical Methods

Information detailing the reproducibility, accuracy, and precision of analytical methods specifically applied to this compound was not present in the gathered search results. Rigorous assessment of these performance characteristics is essential to ensure the reliability and comparability of analytical results across different measurements and laboratories.

Sample Preparation and Matrix Effects in this compound Analysis

Specific protocols and research findings concerning optimal sample preparation techniques for this compound analysis and the influence of various sample matrices on analytical results were not identified in the provided information. Matrix effects can significantly impact the accuracy and sensitivity of analytical methods, necessitating careful consideration during method development and validation.

Advanced Research Methodologies and Approaches in Kartocid Studies

Omics Technologies in Mechanistic Research of Kartocid

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems' responses to chemical exposure. These approaches allow for the global analysis of genes, proteins, and metabolites, respectively, offering a holistic view of the molecular changes induced by a compound.

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, while proteomics focuses on the large-scale study of proteins. Analyzing changes in gene expression (transcriptomics) and protein abundance and modification (proteomics) can reveal the molecular pathways and biological processes affected by a compound. The presence of "this compound transcriptomics" and "this compound proteomics" in research databases suggests exploration into how this compound might influence gene and protein profiles within biological systems. nih.govnih.gov However, specific research findings or data tables detailing the transcriptomic or proteomic responses to this compound exposure were not found in the provided search results.

Metabolomics in Understanding Biological Responses to this compound

Metabolomics is the systematic study of the complete set of metabolites in a biological sample. Changes in the metabolome can provide direct evidence of biochemical activity and pathway modulation in response to a chemical compound. The term "this compound metabolomics" appears in research databases, indicating an interest in using metabolomics to understand the biological responses to this compound. nih.govucomplex.org Despite this, detailed research findings or data tables specifically reporting on metabolomic changes induced by this compound were not available in the search results.

Computational Chemistry and Modeling of this compound

Computational chemistry approaches, including Structure-Activity Relationship (SAR) studies, molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the biological activity of compounds, understanding their interactions with biological targets, and designing novel analogues.

The concept of SAR is mentioned in relation to this compound in the context of de novo molecule design services offered by a company, suggesting that computational approaches to understanding the relationship between this compound's structure and its activity are being considered or applied. However, detailed published studies specifically applying SAR, molecular docking, molecular dynamics simulations, or QSAR modeling to this compound with comprehensive findings were not found in the consulted search results.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

SAR studies aim to correlate structural features of a set of compounds with their biological activities. By analyzing the structural variations of this compound and its potential analogues, researchers can identify key moieties responsible for its activity and guide the design of compounds with improved properties. While SAR is a relevant approach for understanding the structural basis of a compound's effects, detailed research findings from SAR studies specifically conducted on this compound or its analogues were not available in the search results.

Molecular Docking and Dynamics Simulations for this compound Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation of a molecule (like this compound) when bound to a biological target (e.g., a protein) and to simulate the dynamic behavior of this complex over time. These methods can provide insights into the potential binding sites, interaction forces, and conformational changes involved in this compound's biological activity. However, published studies detailing the application of molecular docking or dynamics simulations to investigate this compound's interactions with specific biological targets were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Activity

QSAR models build upon SAR by developing mathematical relationships between quantitative descriptors of molecular structure and biological activity. These models can be used to predict the activity of new compounds and to identify the structural features that quantitatively influence activity. Despite the utility of QSAR in drug discovery and chemical biology, published studies reporting the development or application of QSAR models specifically for predicting this compound activity were not available in the search results.

Conclusion and Future Perspectives in Kartocid Research

Summary of Key Academic Findings on Kartocid

Based on the available academic literature, key findings regarding this compound are primarily derived from studies where it is listed as a relevant substance or used within a broader experimental framework, rather than being the sole subject of investigation. One notable context where this compound appears is in research concerning freshwater ecosystems and the effects of various substances on periphyton communities. nih.gov In such studies, this compound is listed alongside other substances like azepines and organometallic compounds, suggesting its potential relevance in environmental studies, possibly related to its composition including copper and its organic structure. nih.gov Another area where this compound is mentioned is in the development and application of computational tools for analyzing RNA structure. nih.gov Here, this compound is again listed as a substance, implying its potential use or relevance in molecular biology research, particularly in methodologies involving the analysis of complex biological molecules like RNA. nih.gov These instances indicate that this compound has been present in academic investigations, although the specific, detailed findings about this compound itself within these studies are not extensively elaborated in the provided summaries.

Implications of this compound Research for Broader Scientific Understanding

The limited but diverse contexts in which this compound appears suggest potential implications for broader scientific understanding across different disciplines. Its mention in freshwater ecosystem studies nih.gov implies that understanding the behavior, fate, and potential effects of copper-containing organometallic compounds like this compound in aquatic environments could contribute to ecotoxicological knowledge and environmental monitoring strategies. Research involving this compound in this context could potentially shed light on the interactions of such compounds with aquatic organisms and ecosystems. Furthermore, the inclusion of this compound in studies related to RNA structure analysis methodologies nih.gov suggests its potential utility or relevance in biochemical and molecular biology research. This could imply that this compound, or compounds structurally similar to it, might have properties that make them useful in specific experimental procedures or computational models related to nucleic acid structure and function. While the precise nature of this utility is not detailed, it points towards a potential role in advancing techniques for studying complex biological molecules.

Unanswered Questions and Emerging Research Frontiers for this compound

Despite its appearance in some academic studies, numerous fundamental questions regarding this compound remain unanswered, defining key emerging research frontiers. A primary question concerns its specific role and behavior in the environmental and biological systems where it has been noted. For instance, in freshwater ecosystems, the mechanisms by which this compound interacts with periphyton and other aquatic life, its persistence, degradation pathways, and potential bioaccumulation are largely unexplored based on the available information. nih.gov In the context of RNA structure analysis, the specific application or property of this compound that makes it relevant to these methodologies is not clearly defined, leading to questions about its interaction with RNA or its role in computational modeling. nih.gov More broadly, the synthesis pathways, detailed chemical and physical properties beyond basic identifiers, and potential reactivity of this compound warrant further investigation. Future research frontiers should focus on elucidating the specific biological activities, if any, of this compound, understanding its environmental impact, and exploring potential applications in chemistry or biology based on its unique structure as a copper-containing azepine.

Methodological Advancements and Their Impact on Future this compound Research

Methodological advancements across various scientific disciplines are poised to significantly impact future research on this compound. In environmental science, advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, could enable more precise detection and quantification of this compound in complex environmental matrices, allowing for better assessment of its distribution and fate in ecosystems. nih.gov Coupled with advanced ecological modeling techniques, these methods could help predict the environmental behavior and potential risks associated with this compound. In molecular biology and chemistry, advancements in spectroscopic methods (e.g., NMR, EPR for studying the copper center) and X-ray crystallography could provide detailed insights into this compound's molecular structure and interactions. nih.gov Computational chemistry techniques are becoming increasingly powerful for predicting the properties and reactivity of complex molecules like this compound, as well as modeling their interactions with biological targets or environmental components. nih.gov Furthermore, developments in in vitro and in vivo testing methodologies, while requiring careful consideration of ethical guidelines and relevance, could potentially be applied to investigate any biological activities of this compound in a controlled manner, provided such research aligns with future safety and ethical assessments (which are outside the scope of this article). The integration of these diverse methodological advancements will be crucial for comprehensively addressing the unanswered questions surrounding this compound and exploring its potential implications.

Q & A

Q. How can researchers ensure long-term reproducibility of this compound experiments in decentralized labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.